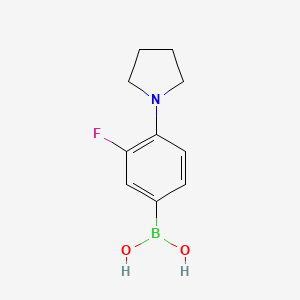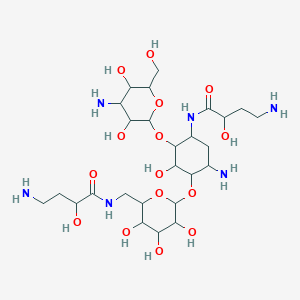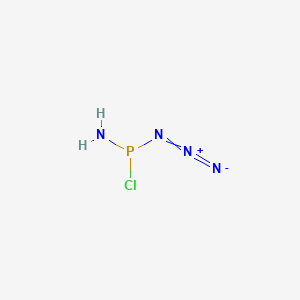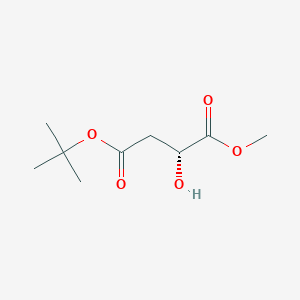
4-(tert-butyl) 1-methyl (R)-2-hydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate is an organic compound that belongs to the class of succinates. Succinates are salts or esters of succinic acid, which play a crucial role in the citric acid cycle (Krebs cycle) in cellular respiration. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a hydroxyl group attached to the succinate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate can be achieved through various synthetic routes. One common method involves the esterification of succinic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying metabolic pathways involving succinates.
Medicine: Research into its potential therapeutic effects, particularly in metabolic disorders, is ongoing.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate exerts its effects involves its participation in metabolic pathways. As a succinate derivative, it can enter the citric acid cycle, where it undergoes enzymatic transformations to produce energy in the form of ATP. The molecular targets include enzymes such as succinate dehydrogenase, which catalyzes the oxidation of succinate to fumarate .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether (MTBE): An organic compound used as a fuel additive.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane.
Uniqueness
4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate is unique due to its specific structural features and its role in metabolic pathways. Unlike MTBE, which is primarily used as a fuel additive, this compound has significant biological relevance and potential therapeutic applications.
Properties
Molecular Formula |
C9H16O5 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2R)-2-hydroxybutanedioate |
InChI |
InChI=1S/C9H16O5/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6,10H,5H2,1-4H3/t6-/m1/s1 |
InChI Key |
ILUOEBFEWJTJPW-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085975.png)
![5-(2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14085978.png)
![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B14085983.png)
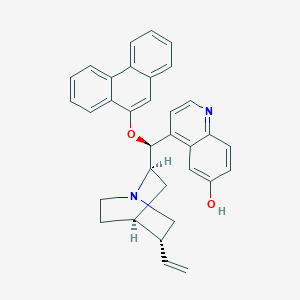
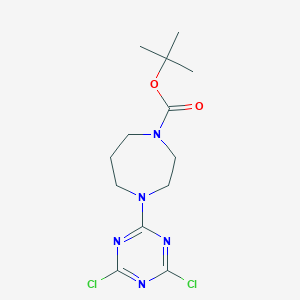
![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B14086003.png)
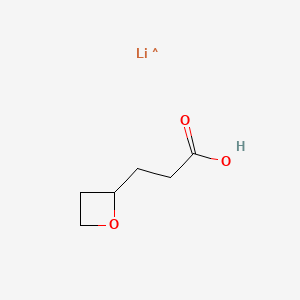
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086008.png)
![(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid](/img/structure/B14086014.png)
![1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086015.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086019.png)
